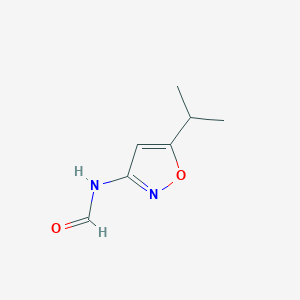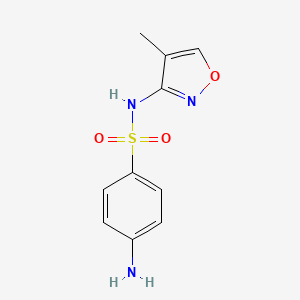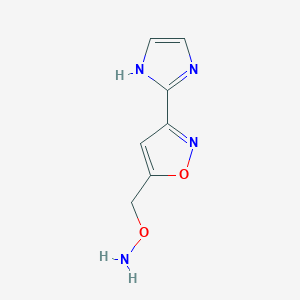
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is a compound that features both imidazole and isoxazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities The imidazole ring is a five-membered ring containing two nitrogen atoms, while the isoxazole ring is a five-membered ring with one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles under mild conditions . For the isoxazole ring, a catalyst-free and microwave-assisted one-pot method can be employed, starting from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole or isoxazole derivatives.
Aplicaciones Científicas De Investigación
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. The isoxazole ring can interact with various biological receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which have been studied for their anti-inflammatory and anticancer activities.
Uniqueness
O-((3-(1H-Imidazol-2-yl)isoxazol-5-yl)methyl)hydroxylamine is unique due to the combination of both imidazole and isoxazole rings in a single molecule. This dual functionality can lead to enhanced biological activity and the potential for multiple applications in various fields.
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
O-[[3-(1H-imidazol-2-yl)-1,2-oxazol-5-yl]methyl]hydroxylamine |
InChI |
InChI=1S/C7H8N4O2/c8-12-4-5-3-6(11-13-5)7-9-1-2-10-7/h1-3H,4,8H2,(H,9,10) |
Clave InChI |
GZAAVMHJGMJUSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C2=NOC(=C2)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
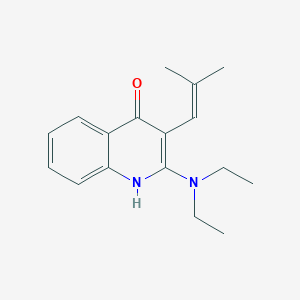
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)
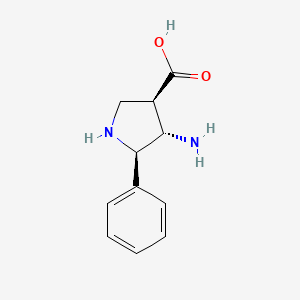

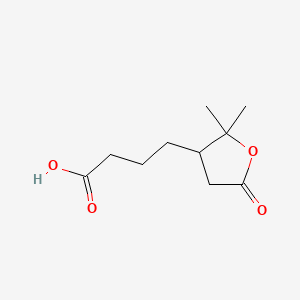
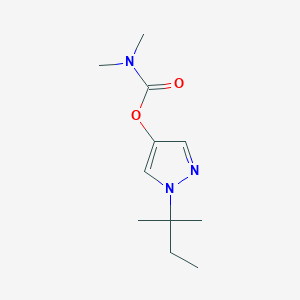
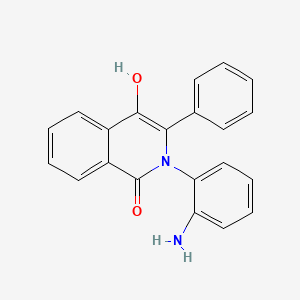


![2-(Difluoromethoxy)benzo[d]oxazole-5-acetonitrile](/img/structure/B12885059.png)
